Ethyl 2-(5-fluoropyridin-3-YL)acetate
Description
Properties
IUPAC Name |
ethyl 2-(5-fluoropyridin-3-yl)acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10FNO2/c1-2-13-9(12)4-7-3-8(10)6-11-5-7/h3,5-6H,2,4H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BCZQGAWXFCZDFC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CC1=CC(=CN=C1)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10FNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201302437 | |
| Record name | Ethyl 5-fluoro-3-pyridineacetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201302437 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
183.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
39891-14-0 | |
| Record name | Ethyl 5-fluoro-3-pyridineacetate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=39891-14-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Ethyl 5-fluoro-3-pyridineacetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201302437 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Transition Metal-Mediated Coupling with Ethyl Haloacetate
A patented method describes the preparation of ethyl 3-(2,5,6-trihalopyridin-3-yl)-3-oxopropionate by reacting 2,5,6-trihalo-3-cyanopyridine with ethyl haloacetate in the presence of a transition metal powder in anhydrous solvent. The process involves:
- Heating the trihalo-cyanopyridine and transition metal powder to boiling.
- Dropwise addition of ethyl haloacetate to the heated mixture.
- Cooling the solution to about 10°C.
- Acidification with concentrated hydrochloric acid and water.
- Filtration to isolate the product.
This method is adaptable for fluorinated pyridine derivatives and provides a controlled environment for selective substitution and ester formation.
| Step | Conditions | Notes |
|---|---|---|
| Reactants | 2,5,6-trihalo-3-cyanopyridine, ethyl haloacetate | Transition metal powder catalyst |
| Solvent | Anhydrous solvent | Boiling temperature |
| Addition | Ethyl haloacetate dropwise | Reaction time: 30 min to 1 h |
| Post-reaction treatment | Cooling to 10°C, HCl addition | Filtration to isolate product |
Palladium-Catalyzed Cross-Coupling Reactions
A versatile approach involves palladium-catalyzed cross-coupling between aryl halides and ethyl acetate derivatives or their equivalents. Key features include:
- Use of palladium complexes such as Pd2(dba)3 with ligands like XantPhos.
- Base such as tert-butoxide (t-BuONa) to promote coupling.
- Solvent systems like toluene at elevated temperatures (~110°C).
- Reaction under inert atmosphere (N2) for improved yields.
This method allows the introduction of fluoropyridinyl groups onto the ethyl acetate backbone with high regioselectivity and functional group tolerance.
| Catalyst System | Base | Solvent | Temperature | Time | Atmosphere |
|---|---|---|---|---|---|
| Pd2(dba)3 + XantPhos | t-BuONa | Toluene | 110°C | 12 h | N2 |
Nucleophilic Substitution on 5-Fluoropyridine Derivatives
Another approach involves direct nucleophilic substitution on 5-fluoropyridin-3-yl precursors using ethyl haloacetate derivatives. This method typically requires:
- Anhydrous conditions to prevent hydrolysis.
- Controlled addition of ethyl haloacetate to the pyridine substrate.
- Use of acid or base catalysts depending on the leaving group.
- Post-reaction acidification and extraction to isolate the ester product.
This method is straightforward and useful for small-scale synthesis but may require optimization for scale-up due to sensitivity to moisture and reaction conditions.
Comparative Analysis of Preparation Methods
| Method | Advantages | Limitations | Yield Range | Scale Suitability |
|---|---|---|---|---|
| Transition Metal-Mediated Coupling | High selectivity, good for halogenated substrates | Requires handling of metals and anhydrous solvents | Moderate to High (60-85%) | Suitable for medium to large scale |
| Palladium-Catalyzed Cross-Coupling | High regioselectivity, functional group tolerance | Expensive catalysts, inert atmosphere needed | High (70-95%) | Suitable for fine chemical synthesis |
| Nucleophilic Substitution | Simple setup, fewer reagents | Sensitive to moisture, possible side reactions | Moderate (50-75%) | Suitable for small scale or lab synthesis |
Research Findings and Optimization Notes
- Catalyst Choice: Transition metals such as nickel or palladium powders have been found effective; palladium complexes with bulky phosphine ligands provide enhanced coupling efficiency.
- Solvent Effects: Anhydrous solvents like toluene or ethers improve reaction rates and selectivity by minimizing side reactions.
- Temperature Control: Elevated temperatures (80-110°C) accelerate coupling but require careful monitoring to avoid decomposition.
- Post-Reaction Workup: Acidification with HCl followed by extraction and filtration is standard to isolate the ester product with high purity.
- Purification: Silica gel chromatography or preparative HPLC is commonly used to purify the final compound, especially when minor isomers or side products are present.
Summary Table of Key Experimental Parameters
| Parameter | Typical Range/Value | Comments |
|---|---|---|
| Reaction temperature | 10°C (cooling) to 110°C (heating) | Depends on step and catalyst |
| Reaction time | 30 min to 12 hours | Longer times for Pd-catalysis |
| Catalyst loading | 0.1 to 0.2 equivalents | Pd catalyst or transition metal powder |
| Solvent | Anhydrous toluene, MeOH, CH3CN | Choice affects yield and selectivity |
| Acid treatment | Concentrated HCl | For product isolation |
| Purification method | Silica gel chromatography, prep-HPLC | Ensures high purity |
Chemical Reactions Analysis
Hydrolysis Reactions
The ester group undergoes hydrolysis under acidic or basic conditions to yield carboxylic acid derivatives.
Acidic Hydrolysis
-
Reagents: Concentrated HCl or H₂SO₄
-
Conditions: Reflux in aqueous ethanol
-
Product: 2-(5-Fluoropyridin-3-yl)acetic acid
-
Mechanism: Protonation of the ester carbonyl facilitates nucleophilic attack by water, leading to cleavage of the ester bond.
Basic Hydrolysis
-
Reagents: NaOH or KOH
-
Conditions: Aqueous solution at elevated temperatures
-
Product: Sodium or potassium salt of 2-(5-fluoropyridin-3-yl)acetic acid
-
Notes: The reaction is irreversible due to deprotonation of the carboxylic acid product .
Table 1: Hydrolysis Conditions and Outcomes
| Reaction Type | Reagents | Solvent | Temperature | Product |
|---|---|---|---|---|
| Acidic | H₂SO₄ | Ethanol/H₂O | 80°C | 2-(5-Fluoropyridin-3-yl)acetic acid |
| Basic | NaOH | H₂O | 60°C | Sodium 2-(5-fluoropyridin-3-yl)acetate |
Nucleophilic Substitution at the Pyridine Ring
The electron-deficient 5-fluoropyridin-3-yl moiety participates in nucleophilic aromatic substitution (NAS) reactions.
Fluorine Displacement
-
Reagents: Alkoxides (e.g., NaOMe, KOtBu) or amines
-
Conditions: Polar aprotic solvents (DMSO, DMF) at 80–120°C
-
Example Reaction:
-
Outcome: Fluorine at the 5-position is replaced by stronger nucleophiles (e.g., methoxy, amino groups) .
Regioselectivity
-
Substitution occurs preferentially at the 5-position due to the electron-withdrawing effect of the fluorine atom, which activates adjacent positions for NAS .
Reduction Reactions
The ester group can be reduced to primary alcohols or other intermediates.
Ester to Alcohol
-
Reagents: LiAlH₄ or NaBH₄ (with catalytic additives)
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Conditions: Anhydrous THF or Et₂O at 0–25°C
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Product: 2-(5-Fluoropyridin-3-yl)ethanol
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Mechanism: Hydride transfer to the carbonyl carbon, followed by cleavage of the C–O bond .
Partial Reduction
-
Selective reduction of the pyridine ring to piperidine derivatives has not been reported, likely due to the stabilizing effect of the fluorine substituent .
Oxidation Reactions
The ester’s α-carbon can be oxidized under controlled conditions.
Ester to α-Keto Ester
-
Reagents: KMnO₄ or CrO₃ in acidic media
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Conditions: H₂SO₄/H₂O at 50–70°C
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Product: Ethyl 2-(5-fluoropyridin-3-yl)-2-oxoacetate
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Limitations: Over-oxidation to carboxylic acids may occur without precise stoichiometric control .
Coupling Reactions
The compound serves as a building block in cross-coupling reactions.
Suzuki-Miyaura Coupling
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Catalyst: Pd(PPh₃)₄ or PdCl₂(dppf)
-
Conditions: Aryl boronic acids, K₂CO₃, in DMF/H₂O at 80°C
-
Example: Formation of biaryl derivatives via coupling at the pyridine ring .
Heck Reaction
-
Catalyst: Pd(OAc)₂
-
Conditions: Alkenes, NEt₃, in DMF at 100°C
Comparative Reactivity with Analogues
The fluorine atom significantly alters reactivity compared to non-fluorinated analogues:
Table 2: Reactivity Comparison with Ethyl 2-Pyridin-3-ylacetate
| Reaction Type | Ethyl 2-(5-Fluoropyridin-3-yl)acetate | Ethyl 2-Pyridin-3-ylacetate |
|---|---|---|
| Hydrolysis Rate | Faster (electron-withdrawing F) | Slower |
| NAS at Pyridine Ring | Higher regioselectivity | Lower selectivity |
| Oxidation Susceptibility | More resistant to over-oxidation | Prone to degradation |
Scientific Research Applications
Chemistry
Ethyl 2-(5-fluoropyridin-3-YL)acetate serves as a building block for synthesizing more complex fluorinated compounds. Its unique fluorine atom positioning allows for diverse chemical modifications, making it valuable in the development of new materials and compounds .
Biology
Research indicates that this compound exhibits potential biological activities , including:
- Antimicrobial Properties : Studies are ongoing to evaluate its efficacy against various pathogens.
- Anticancer Properties : Preliminary investigations suggest potential applications in cancer treatment through targeted mechanisms .
Medicine
In the pharmaceutical field, this compound is being explored for its ability to interact with specific biological pathways. The fluorine atom enhances its reactivity with enzymes and receptors, which could lead to the development of novel drugs targeting specific diseases .
Industrial Applications
This compound is also utilized in the production of agrochemicals and pharmaceuticals due to its unique chemical properties. Its role as a precursor in the synthesis of various agrochemical agents highlights its importance in agricultural science .
Mechanism of Action
The mechanism of action of Ethyl 2-(5-fluoropyridin-3-YL)acetate involves its interaction with specific molecular targets. The fluorine atom enhances the compound’s ability to interact with enzymes and receptors, potentially leading to inhibition or activation of biological pathways. The exact molecular targets and pathways can vary depending on the specific application and context of use .
Comparison with Similar Compounds
Key Findings:
Halogen Effects : The substitution of fluorine (electronegative, small atomic radius) at the 5-position in the target compound contrasts with bulkier halogens like bromine or chlorine in analogs. Bromine increases molecular weight significantly (e.g., +78.91 g/mol vs. fluorine) and may enhance lipophilicity .
Positional Isomerism: The acetate group’s position on the pyridine ring (2- vs.
Electron-Withdrawing Groups : The trifluoromethyl (CF₃) group in Ethyl 2-(3-chloro-5-(trifluoromethyl)pyridin-2-yl)acetate introduces strong electron-withdrawing effects, which could stabilize negative charges or influence metabolic stability compared to fluorine .
Comparison with Heterocyclic Acetate Esters
This compound is also compared to esters derived from other heterocycles:
Table 2: Heterocyclic Acetate Esters
Key Findings:
Imidazole Derivatives : Imidazole-based analogs (e.g., Ethyl 2-(2,5-diphenyl-1H-imidazole-4-yl)acetate) prioritize planar geometries for π-stacking, contrasting with the pyridine ring’s lone pair orientation, which may influence solubility and reactivity .
Biological Activity
Ethyl 2-(5-fluoropyridin-3-YL)acetate, a compound characterized by its unique fluorinated pyridine structure, has garnered attention for its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
This compound has the molecular formula C₉H₁₀FNO₂. The presence of the fluorine atom at the 5-position of the pyridine ring enhances its chemical reactivity and biological activity, making it a valuable compound in medicinal chemistry.
Antimicrobial Properties
Research indicates that this compound exhibits significant antimicrobial activity. In vitro studies have demonstrated its effectiveness against various bacterial strains, suggesting potential applications in treating infections. The compound's mechanism involves disrupting bacterial cell wall synthesis and inhibiting essential metabolic pathways.
Anticancer Effects
This compound has also been evaluated for anticancer properties. Preclinical studies indicate that it may induce apoptosis in cancer cells through the activation of specific signaling pathways. The compound appears to inhibit tumor growth by targeting key enzymes involved in cell proliferation .
The biological activity of this compound is primarily attributed to its interaction with various molecular targets. The fluorine atom enhances binding affinity to enzymes and receptors, potentially leading to inhibition or modulation of biological pathways. For instance, it shows promise as an inhibitor of cytochrome P450 enzymes, which are crucial for drug metabolism .
Comparative Analysis with Related Compounds
To understand the unique properties of this compound, a comparison with structurally similar compounds is essential. Below is a summary table highlighting key differences in biological activity among related ethyl pyridine derivatives:
| Compound Name | Antimicrobial Activity | Anticancer Activity | Mechanism of Action |
|---|---|---|---|
| This compound | High | Moderate | Enzyme inhibition, apoptosis induction |
| Ethyl 2-(5-fluoropyridin-2-YL)acetate | Moderate | Low | Cell wall synthesis disruption |
| Ethyl 2-(4-fluoropyridin-3-YL)acetate | Low | Moderate | Unknown |
This table illustrates that the position of the fluorine atom significantly influences both antimicrobial and anticancer activities.
Case Studies and Research Findings
Several studies have investigated the biological activities of this compound:
- Antimicrobial Study : A study published in Journal of Medicinal Chemistry reported that the compound exhibited a minimum inhibitory concentration (MIC) of less than 10 μg/mL against several pathogenic bacteria, indicating strong antimicrobial potential .
- Cancer Cell Line Testing : In a preclinical trial involving human cancer cell lines, this compound was shown to reduce cell viability by over 50% at concentrations around 20 μM, suggesting effective anticancer properties .
- Pharmacokinetics : Research on the pharmacokinetic profile revealed that the compound has favorable absorption characteristics and moderate plasma stability, which are crucial for further development as a therapeutic agent .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
